
Calcifediol-d6 (monohydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcifediol-d6 (monohydrate) is a deuterium-labeled form of calcifediol, which is a major circulating metabolite of vitamin D3. This compound is used primarily in scientific research to study the metabolism and function of vitamin D. The deuterium labeling allows for precise tracking and analysis in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcifediol-d6 (monohydrate) typically involves the deuteration of calcifediol. This process includes the introduction of deuterium atoms into the calcifediol molecule, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of calcifediol-d6 (monohydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient and consistent incorporation of deuterium atoms. The final product is then purified and crystallized to obtain the monohydrate form.
Chemical Reactions Analysis
Types of Reactions
Calcifediol-d6 (monohydrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of calcifediol-d6 can lead to the formation of calcitriol-d6, the active form of vitamin D3.
Scientific Research Applications
Calcifediol-d6 (monohydrate) is widely used in scientific research due to its ability to serve as a tracer in metabolic studies. Its applications include:
Chemistry: Used to study the metabolic pathways of vitamin D and its derivatives.
Biology: Used in cell culture studies to investigate the effects of vitamin D on cellular functions.
Medicine: Used in clinical research to understand the pharmacokinetics and pharmacodynamics of vitamin D analogs.
Industry: Used in the development of vitamin D supplements and fortified foods.
Mechanism of Action
Calcifediol-d6 (monohydrate) exerts its effects by binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of various genes involved in calcium and phosphate homeostasis. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body.
Comparison with Similar Compounds
Similar Compounds
Calcifediol: The non-deuterated form of calcifediol, used in similar research applications.
Uniqueness
Calcifediol-d6 (monohydrate) is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed metabolic pathways of vitamin D is crucial.
Properties
Molecular Formula |
C27H46O3 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate |
InChI |
InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3D3,4D3; |
InChI Key |
WRLFSJXJGJBFJQ-UQNRKMJUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O.O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
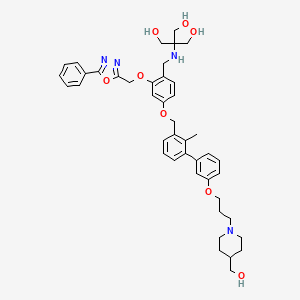
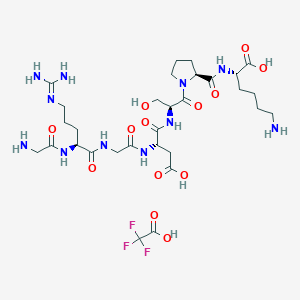
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
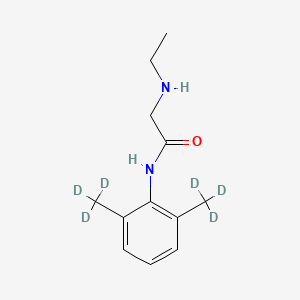
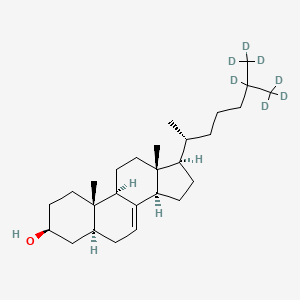


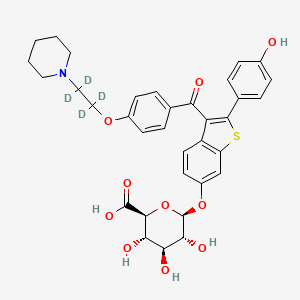

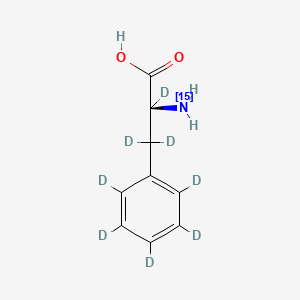

![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)
